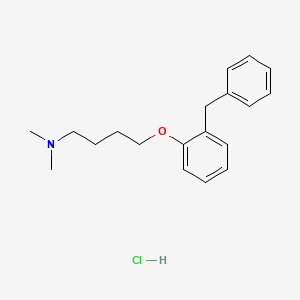
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a butylamine group, a dimethylamino group, and a benzylphenoxy group. This compound is typically used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves several steps. One common method is the reaction of butylamine with N,N-dimethyl-4-(2-benzylphenoxy)-chloride under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires careful temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise measurement of reactants, controlled addition of solvents, and continuous monitoring of reaction conditions to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学研究应用
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Dimethylbenzylamine: Similar in structure but lacks the butylamine group.
N,N-Dimethyl-1-phenylmethanamine: Another related compound with a similar core structure.
Uniqueness
Butylamine, N,N-dimethyl-4-(2-benzylphenoxy)-, hydrochloride is unique due to the presence of the butylamine group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications.
属性
CAS 编号 |
13259-73-9 |
|---|---|
分子式 |
C19H26ClNO |
分子量 |
319.9 g/mol |
IUPAC 名称 |
4-(2-benzylphenoxy)-N,N-dimethylbutan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H25NO.ClH/c1-20(2)14-8-9-15-21-19-13-7-6-12-18(19)16-17-10-4-3-5-11-17;/h3-7,10-13H,8-9,14-16H2,1-2H3;1H |
InChI 键 |
MVRHRWZDIZDDSR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCOC1=CC=CC=C1CC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


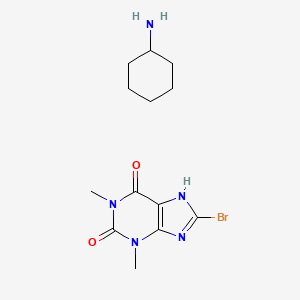
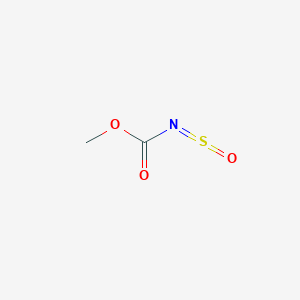
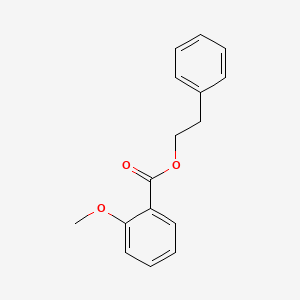
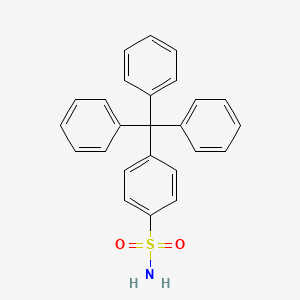
![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)




![3-Methylbenzo[f][1,7]naphthyridine](/img/structure/B14722090.png)


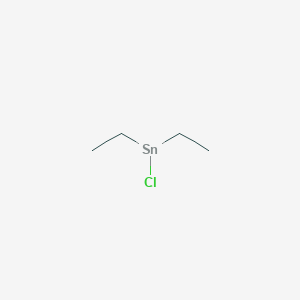
![ethyl N-[4-amino-6-[[2-hydroxy-3-(N-methylanilino)propyl]amino]-5-nitro-2-pyridyl]carbamate](/img/structure/B14722116.png)
